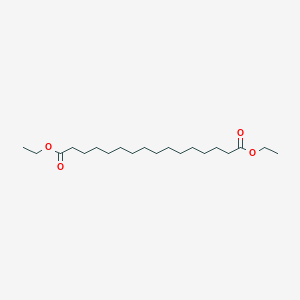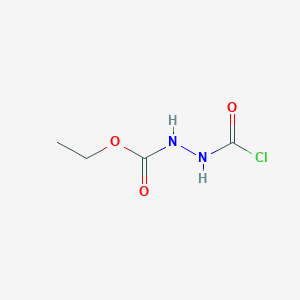
Ethyl 3-(chloroformyl)carbazate
Descripción general
Descripción
Ethyl 3-(chloroformyl)carbazate, also known as ECC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a carbonyl compound with a chloroformyl group attached to a carbazole ring. ECC has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(chloroformyl)carbazate is not fully understood. However, it is believed that the chloroformyl group attached to the carbazole ring plays a crucial role in its activity. It is believed that the chloroformyl group can form hydrogen bonds with various biological molecules, leading to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(chloroformyl)carbazate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor, antiviral, and anti-inflammatory activity. Ethyl 3-(chloroformyl)carbazate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. In vivo studies have shown that Ethyl 3-(chloroformyl)carbazate exhibits antitumor activity in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(chloroformyl)carbazate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Ethyl 3-(chloroformyl)carbazate is also stable under various conditions, making it suitable for use in various chemical reactions. However, Ethyl 3-(chloroformyl)carbazate also has some limitations. It is toxic and requires careful handling. Ethyl 3-(chloroformyl)carbazate is also expensive compared to other reagents, making it less accessible to researchers.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research. One area of interest is the development of new antitumor agents using Ethyl 3-(chloroformyl)carbazate as a starting material. Another area of interest is the use of Ethyl 3-(chloroformyl)carbazate in the synthesis of new materials with unique properties. Ethyl 3-(chloroformyl)carbazate can also be used in the development of new drugs for the treatment of various diseases. Finally, Ethyl 3-(chloroformyl)carbazate can be used in the development of new analytical methods for the detection of various biological molecules.
Conclusion
In conclusion, Ethyl 3-(chloroformyl)carbazate is a unique chemical compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science. Ethyl 3-(chloroformyl)carbazate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Ethyl 3-(chloroformyl)carbazate in scientific research, including the development of new antitumor agents, the synthesis of new materials, and the development of new drugs.
Aplicaciones Científicas De Investigación
Ethyl 3-(chloroformyl)carbazate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Ethyl 3-(chloroformyl)carbazate has also been used as a reagent in the preparation of carbazoles, pyrazoles, and pyridazines. In medicinal chemistry, Ethyl 3-(chloroformyl)carbazate has been used as a starting material for the synthesis of various antitumor agents, antiviral agents, and anti-inflammatory agents.
Propiedades
Número CAS |
15429-42-2 |
|---|---|
Nombre del producto |
Ethyl 3-(chloroformyl)carbazate |
Fórmula molecular |
C4H7ClN2O3 |
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
ethyl N-(carbonochloridoylamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |
Clave InChI |
OUYPEOIQRFGKLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(=O)Cl |
SMILES canónico |
CCOC(=O)NNC(=O)Cl |
Otros números CAS |
15429-42-2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

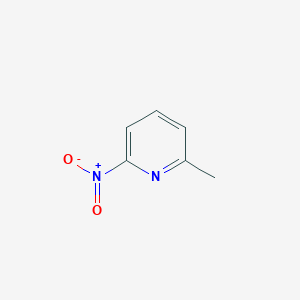
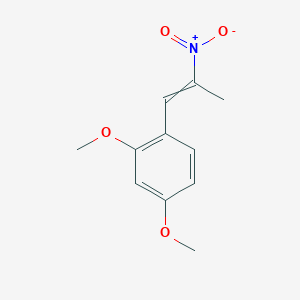
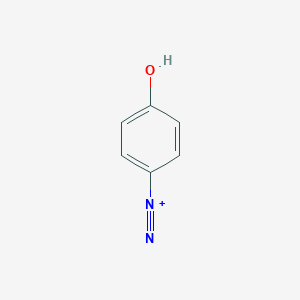
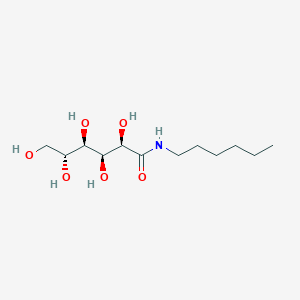
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

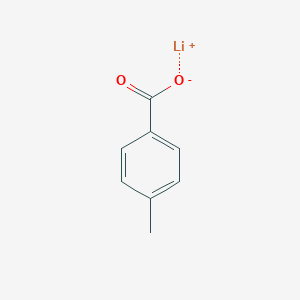
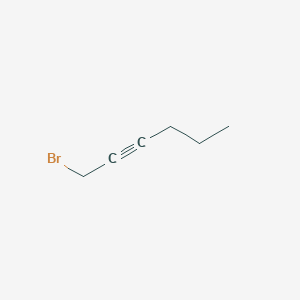

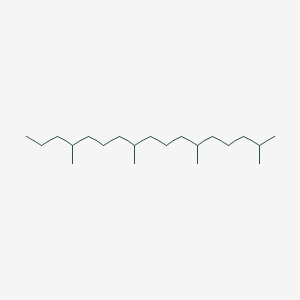
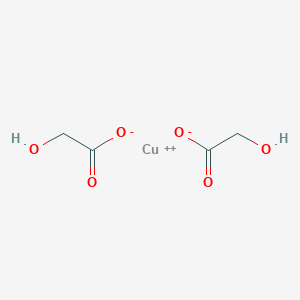

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
